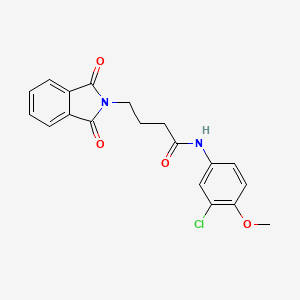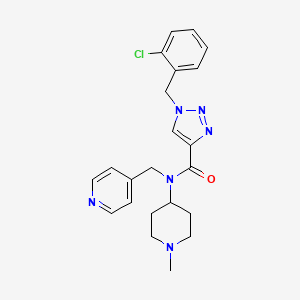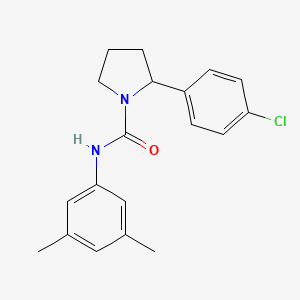![molecular formula C16H18N4O4S2 B6070481 N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6070481.png)
N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a member of the sulfonamide family and has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation.
実験室実験の利点と制限
One of the main advantages of using N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is also relatively stable, which makes it easier to handle and store. However, one of the limitations of using N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, the development of more efficient synthesis methods for N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide could lead to its wider use in various fields.
合成法
N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be synthesized through a multistep process involving the reaction of 2-aminothiazole with benzoyl chloride, followed by the reaction with piperazine and then with acetic anhydride. The final product is obtained through purification using column chromatography.
科学的研究の応用
N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been investigated for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)18-16-17-11-14(25-16)26(23,24)20-9-7-19(8-10-20)15(22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSNJXWHUANPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)

![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)


![N-(2-chlorobenzyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070492.png)
![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6070498.png)